5-Cloro-3-(tiofeno-2-ilmetil)-1,2,4-tiadiazol

Descripción general

Descripción

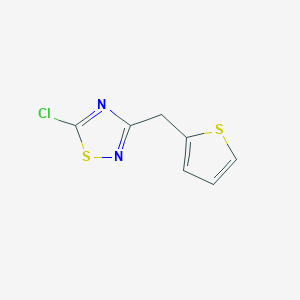

5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C7H5ClN2S2 . It is a part of the thiophene family, which is a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a benzothiophene derivative .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is not explicitly mentioned in the search results.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For example, a variety of 3-alkynylic benzothiophene derivatives were synthesized using Pd-catalyzed Sonogashira Cross-Coupling reactions .Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Los derivados de tiofeno han sido ampliamente estudiados por sus propiedades anticancerígenas5-Cloro-3-(tiofeno-2-ilmetil)-1,2,4-tiadiazol podría investigarse por su potencial para actuar como materia prima en la síntesis de agentes anticancerígenos . Su estructura puede permitirle interactuar con varios objetivos biológicos involucrados en la progresión del cáncer, convirtiéndolo en un candidato para programas de desarrollo de fármacos.

Aplicaciones Antiinflamatorias y Antimicrobianas

Las actividades antiinflamatorias y antimicrobianas de los derivados de tiofeno los hacen valiosos en el desarrollo de nuevos agentes terapéuticos . Este compuesto, con sus sustituciones específicas, podría exhibir estas propiedades, contribuyendo al tratamiento de enfermedades inflamatorias e infecciones.

Inhibición de la Quinasa

Las quinasas son enzimas que juegan un papel crucial en la transducción de señales y son objetivos para el desarrollo de fármacos. Se ha demostrado que los derivados de tiofeno inhiben la actividad de la quinasa, lo cual es significativo en enfermedades como el cáncer y la artritis . El compuesto sujeto podría sintetizarse y probarse para su eficacia en la inhibición de quinasas, proporcionando información sobre su potencial terapéutico.

Aplicaciones en la Ciencia de Materiales

En la ciencia de los materiales, los derivados de tiofeno se utilizan debido a sus propiedades electrónicas. Se pueden incorporar en polímeros conductores o utilizar en el desarrollo de semiconductores orgánicos . La estructura única de This compound podría ofrecer ventajas en estas aplicaciones, como una mejor estabilidad o conductividad.

Trastornos Neurológicos

Algunos derivados de tiofeno han mostrado actividad como agentes antipsicóticos y ansiolíticos . La investigación sobre las aplicaciones de This compound en trastornos neurológicos podría conducir al desarrollo de nuevos fármacos para el tratamiento de estas afecciones.

Propiedades Antioxidantes

Los antioxidantes son cruciales para combatir el estrés oxidativo en el cuerpo. Los derivados de tiofeno han demostrado actividad antioxidante, lo que podría ser beneficioso para prevenir o tratar enfermedades causadas por daño oxidativo . El potencial antioxidante de este compuesto podría explorarse para comprender su papel en la protección de las células del estrés oxidativo.

Mecanismo De Acción

Target of Action

It’s worth noting that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It’s known that thiophene derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to thiophene derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s known that thiophene derivatives can have broad-spectrum biological activities .

Análisis Bioquímico

Biochemical Properties

5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole has been found to interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .

Cellular Effects

The effects of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to a reduction in the production of certain metabolites .

Molecular Mechanism

At the molecular level, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to a downstream effect on cell signaling pathways . Additionally, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole remains stable under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity . Additionally, 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its chemical properties and interactions with other biomolecules . The distribution of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Propiedades

IUPAC Name |

5-chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-7-9-6(10-12-7)4-5-2-1-3-11-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCLEAGOMBKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239032 | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338218-71-5 | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338218-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)